4,5-Difluoro-1-indanone

Description

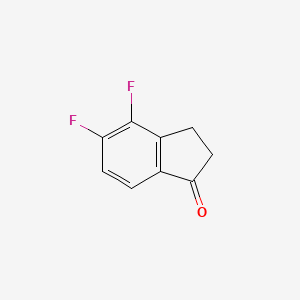

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKJIIXGCLYMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446351 | |

| Record name | 4,5-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-11-6 | |

| Record name | 4,5-DIFLUORO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Difluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-1-indanone is a crucial fluorinated building block in medicinal chemistry, valued for its rigid bicyclic scaffold and the strategic placement of two fluorine atoms. These fluorine substituents can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of derivative drug candidates. This technical guide provides a comprehensive exploration of the synthesis and characterization of this compound, offering field-proven insights into experimental design, causality, and analytical validation. We delve into the prevalent synthetic methodology, the intramolecular Friedel-Crafts acylation, and detail the spectroscopic techniques required for unambiguous structural confirmation and purity assessment.

Introduction: The Strategic Importance of this compound

The 1-indanone core is a privileged structure, appearing in a multitude of biologically active molecules and therapeutic agents, including treatments for neurodegenerative diseases like Alzheimer's.[1] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to improved pharmacokinetic and pharmacodynamic properties. This compound merges these two valuable features, offering a unique starting point for the synthesis of novel therapeutics. The electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the indanone system and introduce specific electronic interactions with biological targets. This guide serves as a senior-level resource for professionals engaged in the synthesis and application of this high-value intermediate.

Synthesis: A Mechanistic and Practical Approach

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1] This pathway is efficient and provides a direct route to the desired cyclic ketone.

The Precursor: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid

The journey to this compound begins with its acyclic precursor, 3-(3,4-difluorophenyl)propanoic acid. This intermediate is typically synthesized via the hydrogenation of the corresponding acrylic acid derivative.

Step-by-Step Protocol: Synthesis of 3-(3,4-Difluorophenyl)propanoic Acid

-

Reaction Setup: A solution of 3-(3,4-difluorophenyl)propenoic acid in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate is prepared in a pressure vessel.

-

Catalyst Addition: A catalytic amount (typically 5-10% by weight) of palladium on carbon (10% Pd/C) is added to the solution as a slurry.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas, then pressurized to approximately 50 psi. The mixture is shaken or stirred vigorously at room temperature for several hours (e.g., 4 hours).

-

Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-(3,4-difluorophenyl)propanoic acid, which can be used directly in the next step or purified further if necessary.[2]

The Core Reaction: Intramolecular Friedel-Crafts Acylation

The key synthetic step is the acid-catalyzed cyclization of 3-(3,4-difluorophenyl)propanoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality Behind the Method: The choice of a strong acid catalyst is critical. The acid protonates the carboxylic acid, facilitating the loss of water to generate a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring.[1] Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are often preferred as they can act as both the catalyst and the reaction solvent, driving the reaction to completion through dehydration.

Step-by-Step Protocol: Synthesis of this compound

-

Reagent Preparation: 3-(3,4-Difluorophenyl)propanoic acid is added to an excess of polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer.

-

Reaction Conditions: The mixture is heated, typically to around 80-100°C, and stirred vigorously for a period of 1-3 hours. The viscosity of PPA requires efficient stirring to ensure a homogenous reaction.

-

Reaction Monitoring: The progress of the cyclization is monitored by TLC or GC-MS until the starting material is no longer detectable.

-

Quenching: The reaction is terminated by carefully and slowly pouring the hot, viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.

-

Extraction: The aqueous slurry is extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product is then purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the starting arene to the final indanone product.

Caption: Synthetic pathway to this compound.

Characterization: A Multi-Technique Approach for Structural Validation

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete structural picture.

Spectroscopic Data Summary

The following tables summarize the expected data from key analytical techniques.

Table 1: NMR Spectroscopic Data (Predicted)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.2-7.5 | m | Aromatic-H | |

| ¹H | ~3.1-3.3 | t | ~6-7 | -CH₂- (alpha to C=O) |

| ¹H | ~2.7-2.9 | t | ~6-7 | Ar-CH₂- |

| ¹³C | ~195-205 | (t) | C=O | |

| ¹³C | ~150-160 | (dd) | J(C,F) | Ar-C-F |

| ¹³C | ~115-135 | m | J(C,F) | Ar-C |

| ¹³C | ~36 | s | -CH₂- (alpha to C=O) | |

| ¹³C | ~25 | s | Ar-CH₂- | |

| ¹⁹F | ~ -130 to -145 | m | Ar-F |

Note: Chemical shifts are approximate and solvent-dependent. Multiplicities for aromatic signals will be complex due to H-H and H-F coupling.

Table 2: IR and MS Data

| Technique | Value | Interpretation | Reference |

|---|---|---|---|

| IR (cm⁻¹) | ~1710-1730 | Strong, C=O stretch (ketone) | [3] |

| ~1250-1300 | Strong, C-F stretch | [3] | |

| ~3050-3100 | Medium, Aromatic C-H stretch | [3] | |

| ~2850-2950 | Medium, Aliphatic C-H stretch | [3] | |

| MS (m/z) | 168.04 | [M]⁺ (Molecular Ion) | [4] |

| | 140.04 | [M-CO]⁺ |[3] |

Detailed Analytical Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Interpretation: Analyze the chemical shifts, integration, and coupling patterns. The key features to confirm are the two distinct triplet signals for the aliphatic protons and the complex multiplets in the aromatic region resulting from fluorine coupling. In the ¹³C spectrum, the large carbon-fluorine coupling constants for the fluorinated carbons are diagnostic.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.[3]

-

Data Acquisition: Inject an aliquot of the sample solution into the GC-MS system. The sample is vaporized and separated on the GC column before entering the mass spectrometer.[3]

-

Interpretation: The GC trace will indicate the purity of the sample. The mass spectrum should show a prominent molecular ion peak at m/z = 168, corresponding to the molecular weight of C₉H₆F₂O.[4] A significant fragment ion at m/z = 140, resulting from the characteristic loss of a neutral carbon monoxide (CO) molecule, is also expected and further confirms the indanone structure.[3][5]

Characterization Workflow Visualization

This diagram outlines the systematic process for analytical validation of the synthesized product.

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(3,4-difluorophenyl)propanoic acid. We have explored the mechanistic underpinnings of this transformation and provided robust, step-by-step protocols for both the synthesis and the comprehensive characterization of the final product. The combination of NMR, IR, and MS analysis provides a self-validating system to ensure structural integrity and purity. As a versatile fluorinated intermediate, this compound stands as a valuable asset for researchers and scientists dedicated to the advancement of modern drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-1-indanone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4,5-Difluoro-1-indanone (CAS No. 628732-11-6), a valuable fluorinated building block in medicinal chemistry and materials science. As direct, consolidated spectral data for this specific compound is not widely published, this document synthesizes predicted data based on established spectroscopic principles and experimental data from analogous structures, such as 5-Fluoro-1-indanone and other substituted indanones. We present detailed protocols for data acquisition and in-depth interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural elucidation and characterization of this compound.

Introduction and Molecular Structure

This compound is an aromatic ketone whose indanone scaffold is frequently employed in the design of novel therapeutic agents. The strategic placement of two fluorine atoms on the aromatic ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Accurate and unambiguous structural confirmation is therefore a critical first step in any research or development workflow. Spectroscopic analysis provides the necessary tools for this confirmation.

This guide will explore the expected spectroscopic signature of this compound through a multi-technique approach, providing the logic behind spectral interpretation and the experimental causality for achieving high-quality data.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used for the this compound structure.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the proton, carbon, and fluorine environments and their interactions.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (5 seconds) may be necessary for quantitative accuracy, particularly for quaternary carbons.[2]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a dedicated fluorine probe or tune the X-channel of a broadband probe. The spectral width should be set to accommodate the wide chemical shift range of fluorine compounds (e.g., -50 to -250 ppm).[2][3]

-

Referencing: Reference ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4] Reference ¹⁹F spectra to an external standard such as CFCl₃ (0 ppm).[5]

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number and electronic environment of protons. The presence of fluorine atoms introduces additional complexity and valuable structural information through H-F spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 (2H) | ~ 3.15 | t | JH2-H3 ≈ 6.0 |

| H3 (2H) | ~ 2.75 | t | JH2-H3 ≈ 6.0 |

| H6 | ~ 7.20 | dd | ³JH6-H7 ≈ 8.5, ⁴JH6-F5 ≈ 5.5 |

| H7 | ~ 7.65 | dd | ³JH7-H6 ≈ 8.5, ³JH7-F4 ≈ 9.0 |

Interpretation:

-

Aliphatic Region: The two methylene groups (C2 and C3) are expected to appear as two distinct triplets in the aliphatic region (~2.5-3.5 ppm). The protons on C2, being adjacent to the electron-withdrawing carbonyl group, will be deshielded and appear further downfield than the C3 protons.[6]

-

Aromatic Region: The aromatic region will show two signals corresponding to H6 and H7.

-

H7: This proton is ortho to the carbonyl group, which is strongly deshielding, placing its signal significantly downfield. It will be split into a doublet by the adjacent H6 (³JH-H) and further split by the fluorine at C4 (³JH-F, ortho coupling), resulting in a doublet of doublets.

-

H6: This proton will also appear as a doublet of doublets, split by H7 (³JH-H) and the fluorine at C5 (⁴JH-F, meta coupling). Meta H-F coupling is typically smaller than ortho H-F coupling.[3]

-

¹³C NMR Analysis

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The key feature for this molecule will be the large, characteristic coupling constants between carbon and fluorine atoms (¹JC-F).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)

| Carbon Position | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constants (J, Hz) |

| C1 | ~ 195 | t | ³JC1-F4 ≈ 4.0 |

| C2 | ~ 36 | s | - |

| C3 | ~ 26 | s | - |

| C3a | ~ 135 | d | ²JC3a-F4 ≈ 15 |

| C4 | ~ 160 | d | ¹JC4-F ≈ 255 |

| C5 | ~ 158 | d | ¹JC5-F ≈ 255 |

| C6 | ~ 118 | d | ²JC6-F5 ≈ 20 |

| C7 | ~ 125 | d | ³JC7-F4 ≈ 5 |

| C7a | ~ 145 | t | ²JC7a-F4 ≈ 4, ³JC7a-F5 ≈ 4 |

Interpretation:

-

Carbonyl Carbon (C1): The ketone carbonyl carbon will be the most downfield signal, typically appearing above 190 ppm.[7] It may show a small triplet-like splitting due to coupling with the fluorine at C4.

-

Fluorinated Carbons (C4, C5): The most revealing signals are those for the carbons directly bonded to fluorine. They will appear as large doublets with ¹JC-F coupling constants typically exceeding 240 Hz. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.[8]

-

Aromatic Carbons: The other aromatic carbons will also exhibit splitting due to two-bond (²JC-F) and three-bond (³JC-F) coupling, which are smaller but diagnostic.[8][9]

-

Aliphatic Carbons (C2, C3): These carbons will appear in the upfield region of the spectrum and are unlikely to show significant C-F coupling.[7]

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[2] Since the two fluorine atoms in this compound are in chemically distinct environments, two separate signals are expected.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Fluorine Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F4 | ~ -115 | d | ³JF4-F5 ≈ 20 |

| F5 | ~ -118 | d | ³JF4-F5 ≈ 20 |

Interpretation:

-

The chemical shifts for aromatic fluorines typically fall within the -100 to -140 ppm range.[10] The exact positions of F4 and F5 will depend on the combined electronic effects of the fused ring and the carbonyl group.

-

The two fluorine signals will split each other into doublets due to a three-bond F-F coupling (³JF-F), which is typically around 20 Hz for ortho fluorines.[3] Further fine splitting may be observed if the spectrum is not proton-decoupled, due to coupling with H7 and H6, respectively.

Caption: Key predicted spin-spin coupling relationships in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.[11]

Experimental Protocol: IR Data Acquisition

-

Methodology: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples, or by preparing a potassium bromide (KBr) pellet.

-

ATR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1715 | Strong | C=O Stretch (Ketone) |

| ~ 1610, ~1490 | Medium | Aromatic C=C Stretch |

| ~ 1260 | Strong | C-F Stretch |

| ~ 850 - 800 | Strong | Aromatic C-H Bend |

Spectrum Interpretation:

The IR spectrum of this compound is expected to be dominated by several key features:

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1715 cm⁻¹ is the most definitive peak, confirming the presence of the ketone functional group. Conjugation with the aromatic ring slightly lowers this frequency from that of a simple aliphatic ketone.[12]

-

Carbon-Fluorine (C-F) Stretch: A strong absorption band in the 1300-1200 cm⁻¹ region is characteristic of the C-F bond stretch, providing direct evidence of fluorination.[13]

-

C-H Stretches: The spectrum will show distinct bands for aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches (just below 3000 cm⁻¹).[14]

-

Aromatic C=C Stretches: Medium intensity peaks in the 1610-1450 cm⁻¹ region confirm the presence of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[15]

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample solution. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound as a sharp peak.

-

MS Method: Set the EI source energy to 70 eV. Acquire mass spectra across a range of m/z 40-400.

Table 5: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Identity/Fragment |

| 168 | [M]⁺˙ (Molecular Ion) |

| 149 | [M-H-F]⁺˙ or [M-F]⁺ |

| 140 | [M-CO]⁺˙ |

| 112 | [M-CO-CO]⁺˙ or [M-CO-C₂H₄]⁺˙ |

Fragmentation Analysis:

The molecular formula of this compound is C₉H₆F₂O, giving a molecular weight of 168.14 g/mol .

-

Molecular Ion ([M]⁺˙): The primary peak of interest is the molecular ion peak at m/z 168. Its presence confirms the molecular weight of the compound.

-

Loss of Carbon Monoxide: A hallmark fragmentation pathway for indanones and other cyclic ketones is the neutral loss of a carbon monoxide (CO, 28 Da) molecule.[13] This is expected to produce a prominent fragment ion at m/z 140 ([M-28]⁺˙). This is often the base peak in the spectrum.

-

Other Fragments: Subsequent fragmentation of the m/z 140 ion can occur, potentially through the loss of another CO molecule or ethylene, leading to smaller fragment ions.

Caption: Primary predicted fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides definitive proof of the carbon-hydrogen-fluorine framework through chemical shifts and distinct spin-spin coupling patterns. IR spectroscopy rapidly confirms the presence of key carbonyl and C-F functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways. The predicted data and interpretations within this guide offer a robust and scientifically grounded framework for any researcher working with this compound, ensuring confident structural assignment and quality assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. colorado.edu [colorado.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. memphis.edu [memphis.edu]

4,5-Difluoro-1-indanone CAS number and molecular structure

An In-depth Technical Guide to 4,5-Difluoro-1-indanone: A Core Scaffold for Modern Drug Discovery

Abstract

This compound is a fluorinated aromatic ketone that has emerged as a pivotal building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring of the indanone core significantly modulates the molecule's electronic properties, metabolic stability, and binding interactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical identity, synthesis, analytical characterization, and applications. We will explore the mechanistic rationale behind its synthesis and present detailed protocols for its preparation and analysis, establishing a framework for its effective utilization in research and development programs.

Chemical Identity and Physicochemical Properties

This compound is a derivative of 1-indanone, a bicyclic ketone. The fluorine substituents enhance the compound's lipophilicity and can improve its pharmacokinetic profile when incorporated into larger molecules.

| Identifier | Value | Source |

| CAS Number | 628732-11-6 | [1][2][3][4] |

| IUPAC Name | 4,5-Difluoro-2,3-dihydro-1H-inden-1-one | [4] |

| Molecular Formula | C₉H₆F₂O | [2][4] |

| Molecular Weight | 168.14 g/mol | [4] |

| SMILES | C1(=O)C2=C(C(F)=C(F)C=C2)CC1 | [4] |

| InChIKey | FHKJIIXGCLYMCN-UHFFFAOYSA-N | [4] |

Table 1: Core Chemical Identifiers for this compound.

The physical properties of the compound are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Notes |

| Appearance | Light yellow to yellow liquid | [4] |

| Boiling Point | 259.7 ± 40.0 °C | Predicted[4] |

| Density | 1.362 ± 0.06 g/cm³ | Predicted[4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Table 2: Key Physicochemical Properties.

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing 1-indanone scaffolds is the intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid. This powerful carbon-carbon bond-forming reaction is driven by a strong acid catalyst, which facilitates the electrophilic aromatic substitution to form the fused cyclopentanone ring.

For this compound, the logical precursor is 3-(3,4-difluorophenyl)propanoic acid. The choice of acid catalyst is crucial; polyphosphoric acid (PPA) is commonly used as it serves as both the catalyst and solvent, while alternatives like aluminum chloride (AlCl₃) in an inert solvent are also effective. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, potentially requiring more forcing conditions (e.g., higher temperatures) for the cyclization to proceed efficiently compared to the non-fluorinated analogue.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-(3,4-difluorophenyl)propanoic acid (1.0 eq).

-

Catalyst Addition: Add polyphosphoric acid (PPA) (10-20x weight of the starting acid) to the flask. Ensure the stirrer can agitate the viscous mixture.

-

Cyclization: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting on a silica plate. The reaction is complete when the starting material spot is no longer visible.

-

Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure compound.

Analytical and Spectroscopic Profile

Structural elucidation and purity assessment are critical for any chemical compound intended for research. The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (2H): Two doublets or multiplets in the δ 7.0-7.8 ppm range, showing coupling to each other and to fluorine (H-F coupling).Aliphatic Protons (4H): Two triplets around δ 3.0-3.3 ppm (for the CH₂ adjacent to the carbonyl) and δ 2.6-2.9 ppm (for the benzylic CH₂), each integrating to 2H. |

| ¹³C NMR | Carbonyl Carbon (C=O): A singlet in the δ 190-200 ppm range.Aromatic Carbons (6C): Signals between δ 110-160 ppm. The two carbons bonded to fluorine will appear as doublets with large ¹JCF coupling constants.Aliphatic Carbons (2C): Two signals in the δ 25-40 ppm range. |

| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region (e.g., δ -110 to -150 ppm), likely appearing as doublets or multiplets due to F-F and F-H coupling. |

| Mass Spec (EI) | Molecular Ion (M⁺): A strong peak at m/z = 168.14. |

Table 3: Predicted Spectroscopic Data for this compound.

Detailed Protocol: Purity and Identity Verification by HPLC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in acetonitrile. Dilute this stock solution 100-fold with a 50:50 mixture of water and acetonitrile for analysis.

-

Instrumentation:

-

HPLC System: A standard reverse-phase HPLC system.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Mass Spectrometer: Electrospray Ionization (ESI) detector in positive ion mode.

-

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Column Temperature: 30 °C.

-

-

MS Detection:

-

Scan Range: m/z 50-500.

-

Ionization Mode: ESI Positive.

-

-

Data Analysis:

-

Purity: Assess the purity by integrating the peak area of the main component at a suitable UV wavelength (e.g., 254 nm). Purity should be >95%.

-

Identity Confirmation: Verify the identity by confirming the presence of the protonated molecule [M+H]⁺ at m/z = 169.1.

-

Applications in Medicinal Chemistry and Drug Discovery

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] The development of Donepezil, a leading treatment for Alzheimer's disease, highlighted the therapeutic potential of this chemical family.[5] Indanone derivatives have been investigated for a wide range of activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[5]

The introduction of fluorine atoms, as in this compound, is a well-established strategy in drug design to enhance:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.[6]

-

Lipophilicity & Permeability: Fluorination often increases a molecule's ability to cross cell membranes, improving bioavailability.[6]

This compound serves as a versatile starting material for creating libraries of novel compounds. By modifying the ketone or the adjacent methylene group, chemists can rapidly generate diverse derivatives for screening against various biological targets.

Caption: Use of a core scaffold in a drug discovery program.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its unique combination of the proven indanone core and the strategic placement of fluorine atoms provides a powerful platform for developing next-generation molecules with enhanced properties. This guide has provided the foundational knowledge—from synthesis to analysis and application—to empower researchers to fully leverage the potential of this valuable chemical building block.

References

- 1. This compound [bojnsci.com]

- 2. labsolu.ca [labsolu.ca]

- 3. eMolecules this compound | 628732-11-6 | 1G | Purity: 97%, Quantity: | Fisher Scientific [fishersci.com]

- 4. 4,5-Difluoroindan-1-one | 628732-11-6 [chemicalbook.com]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4,5-Difluoro-1-indanone: Synthesis, Properties, and Potential Applications

Abstract

Introduction: The Significance of Fluorination in Drug Discovery

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern medicinal chemistry to enhance pharmacological profiles.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine substitution can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding interactions with biological targets.[2] The indanone core, a privileged scaffold in medicinal chemistry, is present in a variety of biologically active compounds.[3][4] Consequently, the combination of a difluoro-substitution pattern with the indanone framework in 4,5-Difluoro-1-indanone presents a compelling scaffold for the design of novel therapeutics.

Physicochemical Properties

Based on its structure and data from analogous compounds, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 628732-11-6 | [5] |

| Molecular Formula | C₉H₆F₂O | [5] |

| Molecular Weight | 168.14 g/mol | [5] |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | Inferred |

Synthesis of this compound: A Proposed Intramolecular Friedel-Crafts Approach

While the first documented synthesis of this compound is not explicitly detailed in the reviewed literature, the most logical and widely practiced method for the preparation of substituted indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[3][4] This approach is efficient for the formation of the five-membered ring of the indanone system.

Rationale for the Synthetic Strategy

The intramolecular Friedel-Crafts acylation is a robust and reliable method for the synthesis of cyclic ketones fused to an aromatic ring.[6][7] The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the same molecule to form the cyclic product. The choice of the starting material, 3-(2,3-difluorophenyl)propanoic acid, is dictated by the desired substitution pattern of the final product. The cyclization is anticipated to occur at the position para to the 3-fluoro substituent, leading to the formation of this compound.

Proposed Synthetic Workflow

The proposed synthesis of this compound involves a two-step process starting from commercially available 2,3-difluorobenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes).

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude 3-(2,3-difluorophenyl)propenoic acid.

-

Purification (Propenoic Acid): Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

-

Reduction: In a hydrogenation vessel, dissolve the 3-(2,3-difluorophenyl)propenoic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(2,3-difluorophenyl)propanoic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, place 3-(2,3-difluorophenyl)propanoic acid (1.0 eq).

-

Cyclizing Agent: Add Polyphosphoric Acid (PPA) (10-20 times the weight of the starting material) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

Reaction: Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic and aliphatic protons. The two fluorine atoms will introduce complex splitting patterns (coupling) with adjacent protons.

-

Aromatic Region (δ 7.0-7.5 ppm): Two signals, each integrating to one proton, are expected for the aromatic protons. These will likely appear as doublets of doublets or more complex multiplets due to both proton-proton and proton-fluorine coupling.

-

Aliphatic Region (δ 2.5-3.5 ppm): Two triplets, each integrating to two protons, are anticipated for the two methylene groups of the indanone ring. The methylene group adjacent to the carbonyl will appear further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show nine distinct signals. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

-

Carbonyl Carbon (δ ~200 ppm): A singlet corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons (δ 110-160 ppm): Six signals for the aromatic carbons. The two carbons directly attached to fluorine will appear as doublets with large coupling constants. The other aromatic carbons will also show smaller carbon-fluorine couplings.

-

Aliphatic Carbons (δ 25-40 ppm): Two signals for the methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

~1710-1730 cm⁻¹ (strong): Carbonyl (C=O) stretching of the ketone.

-

~1200-1300 cm⁻¹ (strong): C-F stretching vibrations.

-

~1450-1600 cm⁻¹ (medium): Aromatic C=C stretching.

-

~2850-3000 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 168.

-

Major Fragment: A significant fragment at m/z = 140 is expected, corresponding to the loss of carbon monoxide ([M-CO]⁺), which is a characteristic fragmentation pattern for cyclic ketones.

Applications in Medicinal Chemistry and Drug Development

While specific applications of this compound are not extensively documented, its potential as a valuable building block in drug discovery is significant, drawing from the established biological activities of other fluorinated indanone derivatives.[10]

Scaffold for Novel Bioactive Molecules

The this compound core can serve as a starting point for the synthesis of a diverse library of compounds for screening against various biological targets. The presence of two fluorine atoms can enhance the potency and pharmacokinetic properties of the resulting molecules.

Potential Therapeutic Areas

Derivatives of fluorinated indanones have shown promise in several therapeutic areas, including:

-

Oncology: The indanone scaffold is found in compounds with anticancer properties.[10]

-

Neurodegenerative Diseases: Indanone derivatives have been investigated as inhibitors of enzymes implicated in diseases like Alzheimer's.

-

Inflammatory Diseases: The anti-inflammatory potential of indanone-based compounds is an active area of research.[10]

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and materials science. While its historical discovery and experimental characterization are not widely published, its synthesis can be confidently proposed through established intramolecular Friedel-Crafts acylation methodologies. The predicted spectroscopic data provides a solid foundation for its identification and characterization. The strategic placement of two fluorine atoms on the privileged indanone scaffold makes it a highly attractive starting material for the development of novel therapeutic agents with potentially enhanced pharmacological properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Theoretical and Experimental Deep Dive into 4,5-Difluoro-1-indanone: A Keystone for Advanced Drug Discovery

Abstract

4,5-Difluoro-1-indanone, a halogenated derivative of the versatile 1-indanone scaffold, stands as a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. The strategic placement of two fluorine atoms on the aromatic ring is anticipated to modulate the molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This in-depth technical guide provides a comprehensive overview of this compound, covering its synthesis, a proposed framework for its theoretical and computational analysis, and its potential applications in medicinal chemistry. By synthesizing established synthetic protocols with robust computational methodologies, this document aims to serve as an essential resource for the scientific community engaged in the exploration of fluorinated compounds for novel therapeutic agents.

Introduction: The Significance of Fluorinated Indanones in Medicinal Chemistry

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These derivatives have demonstrated a broad spectrum of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties[1]. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate bioavailability[2]. In the context of the 1-indanone framework, fluorine substitution can significantly impact the molecule's electronic properties and reactivity[2]. This compound, with its unique substitution pattern, presents an intriguing candidate for the development of novel therapeutics, leveraging the synergistic effects of the indanone scaffold and fluorine's distinctive attributes.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process commencing from 2,3-difluorocinnamic acid. The following protocol outlines a reliable synthetic route:

Step 1: Hydrogenation of 2,3-Difluorocinnamic Acid

-

Dissolve 2,3-difluorocinnamic acid (15.2 mmol) in 100 mL of ethanol.

-

Add 10% Palladium on carbon (Pd/C) (0.3 g) as a catalyst.

-

Hydrogenate the mixture for 16 hours at room temperature using a hydrogen balloon.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 3-(2,3-difluorophenyl)propionic acid as a solid (98% yield).

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the 3-(2,3-difluorophenyl)propionic acid in 20 mL of dichloromethane (CH2Cl2).

-

Add this solution to a mixture of aluminum chloride (AlCl3) (14.4 mmol) in 25 mL of CH2Cl2.

-

Heat the reaction mixture at 50°C for 16 hours.

-

After the reaction is complete, pour the mixture into ice water.

-

Separate the aqueous phase and extract with CH2Cl2.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent.

-

Purify the residue by silica gel chromatography using a 20% ethyl acetate in hexane eluent to obtain this compound (68% yield).

Theoretical and Computational Analysis: A Proposed Framework

Due to the limited availability of published theoretical studies on this compound, this section outlines a robust computational framework based on Density Functional Theory (DFT) for investigating its structural, electronic, and spectroscopic properties. Such studies are invaluable for understanding the molecule's reactivity and for guiding further experimental work[3][4].

Computational Methodology

A widely accepted and effective method for theoretical analysis involves DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is recommended for geometry optimization and vibrational frequency calculations, as it provides a good balance between accuracy and computational cost for organic molecules[3].

DOT Script for Computational Workflow

Caption: Proposed computational workflow for the theoretical analysis of this compound.

Molecular Geometry

The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation. Based on studies of similar indanone structures, the five-membered ring is expected to be nearly planar[3]. The introduction of two fluorine atoms at the 4 and 5 positions may induce minor distortions in the benzene ring due to steric and electronic effects.

| Predicted Physical Properties | |

| Molecular Formula | C9H6F2O[5] |

| Molecular Weight | 168.14 g/mol [5] |

| Boiling Point (Predicted) | 259.7 ± 40.0 °C |

| Density (Predicted) | 1.362 ± 0.06 g/cm3 |

| Appearance | Light yellow to yellow liquid |

Electronic Properties: HOMO, LUMO, and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability. For this compound, the electron-withdrawing nature of the fluorine atoms is expected to lower the energy of both HOMO and LUMO compared to the parent 1-indanone.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the negative potential (red regions) is expected to be localized around the carbonyl oxygen and the fluorine atoms, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) will likely be concentrated on the hydrogen atoms.

DOT Script for Molecular Structure

Caption: 2D representation of the this compound molecular structure.

Vibrational Spectroscopy

Theoretical vibrational analysis through frequency calculations can predict the Infrared (IR) and Raman spectra of this compound. The calculated frequencies, after appropriate scaling, can be compared with experimental data for structural validation. Key expected vibrational modes include:

-

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹, characteristic of the ketone functional group.

-

C-F stretches: Strong bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretches: Medium intensity bands in the 1400-1600 cm⁻¹ region.

-

Aliphatic and Aromatic C-H stretches: Bands above 2850 cm⁻¹ and 3000 cm⁻¹, respectively.

Potential Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. The indanone core is a known pharmacophore for various biological targets, and the presence of two fluorine atoms can enhance drug-like properties. Potential areas of application include:

-

Anticancer Agents: Indanone derivatives have shown potent anticancer activity, and fluorination can enhance this effect[1].

-

Anti-inflammatory Drugs: The indanone scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs), and fluorinated analogs could offer improved potency and safety profiles.

-

Neurodegenerative Disease Therapeutics: Certain indanone derivatives are being investigated for the treatment of diseases like Alzheimer's, and the properties of this compound may be beneficial in this context.

Conclusion

This compound is a molecule with significant untapped potential in the field of medicinal chemistry. While experimental and theoretical data on this specific isomer are currently scarce, this guide provides a comprehensive framework for its synthesis and in-depth computational analysis. The proposed theoretical studies, grounded in established DFT methodologies, offer a pathway to elucidate its structural and electronic properties, which is critical for rational drug design. As the demand for novel and effective therapeutics continues to grow, the exploration of unique fluorinated scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

A Technical Guide to Quantum Chemical Calculations for 4,5-Difluoro-1-indanone: A Computational Approach in Drug Discovery

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4,5-Difluoro-1-indanone, a molecule of significant interest in medicinal chemistry. Recognizing the challenges in obtaining direct experimental data for novel compounds, this paper emphasizes a self-validating computational protocol. We will first establish the reliability of our chosen theoretical model by applying it to the well-characterized parent molecule, 1-indanone, and the closely related 5-Fluoro-1-indanone. Subsequently, this validated methodology will be employed to predict the structural, electronic, and spectroscopic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their research endeavors.

Introduction

The Rising Profile of Indanone Scaffolds in Medicinal Chemistry

The indanone framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2] Notably, the indanone motif is a key component in therapies for neurodegenerative diseases, highlighting its importance in modern medicine.[1][2]

The introduction of fluorine atoms into organic molecules can significantly enhance their therapeutic potential by modulating key pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated indanones, including this compound, represent a promising class of compounds for the development of novel therapeutics.

The Power of In Silico Analysis in Modern Drug Discovery

Quantum chemical calculations have emerged as an indispensable tool in the development of new synthetic methodologies and the prediction of molecular properties.[1][2] These computational approaches allow for the investigation of reaction mechanisms, the estimation of reaction pathways, and the prediction of spectroscopic and electronic characteristics before embarking on time-consuming and resource-intensive experimental work. For novel molecules like this compound, where experimental data may be scarce, in silico methods provide a powerful avenue to gain fundamental insights into their behavior and potential as drug candidates.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is critically dependent on the choice of the theoretical method and the basis set. This section outlines the rationale behind the selection of a robust and efficient computational approach for studying fluorinated indanones.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of organic systems, including those containing fluorine.[3][4][5][6][7]

Basis Sets: Describing the Electrons

The basis set is a set of mathematical functions used to describe the distribution of electrons within a molecule. For molecules containing fluorine, it is crucial to employ basis sets that can adequately describe the polarization of the electron density. The Pople-style 6-31G(d) basis set, which includes polarization functions on heavy atoms, provides a good starting point for geometry optimization. For more accurate energy and property calculations, the Dunning-style correlation-consistent basis set, cc-pVDZ, is a suitable choice.[6][8]

A Validated Computational Workflow

To ensure the reliability of our predictions for this compound, we will first validate our computational methodology against the known experimental data for 1-indanone and 5-Fluoro-1-indanone.

Caption: A self-validating computational workflow.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing the quantum chemical calculations:

-

Molecular Structure Preparation: The initial 3D structure of the indanone derivatives will be built using a molecular modeling software.

-

Geometry Optimization: A geometry optimization will be performed using the B3LYP functional and the 6-31G(d) basis set to find the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation will be carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy. This calculation also provides the predicted infrared (IR) spectrum.

-

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be employed at the B3LYP/cc-pVDZ level of theory to predict the 1H and 13C NMR chemical shifts.[9][10][11][12][13]

-

Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to understand the electronic structure and reactivity of the molecule.

Predicted Properties of this compound

Following the validation of our computational approach, we can now apply it to predict the properties of this compound with a high degree of confidence.

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding its three-dimensional structure and for subsequent use in molecular docking studies.

| Parameter | Predicted Value for this compound |

| C=O bond length | Predicted Value |

| C-F bond lengths | Predicted Values |

| Ring planarity | Predicted Description |

Predicted Spectroscopic Data

The calculated NMR and IR spectra provide a "fingerprint" of the molecule that can be used for its identification and characterization in future experimental work.

Predicted 1H and 13C NMR Chemical Shifts (ppm relative to TMS):

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons | Predicted Range and Multiplicities |

| Aliphatic Protons | Predicted Range and Multiplicities |

| Carbonyl Carbon | Predicted Chemical Shift |

| Fluorinated Carbons | Predicted Chemical Shifts |

| Other Carbons | Predicted Chemical Shifts |

Predicted Key IR Vibrational Frequencies (cm-1):

| Vibrational Mode | Predicted Frequency (cm-1) |

| C=O stretch | Predicted Value |

| Aromatic C-H stretch | Predicted Range |

| Aliphatic C-H stretch | Predicted Range |

| C-F stretches | Predicted Values |

Electronic Properties and Reactivity

The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability.

| Property | Predicted Value (eV) |

| HOMO Energy | Predicted Value |

| LUMO Energy | Predicted Value |

| HOMO-LUMO Gap | Predicted Value |

Advanced Applications in Drug Development

The computationally derived data for this compound serves as a valuable starting point for more advanced in silico drug discovery techniques.

Caption: Integration of quantum chemical data into drug discovery.

-

Molecular Docking: The optimized 3D structure can be used in molecular docking simulations to predict its binding affinity and orientation within the active site of a target protein.

-

QSAR Studies: The calculated electronic properties can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.

-

ADMET Prediction: The molecular properties can be used as input for models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.

Conclusion

This technical guide has presented a robust and self-validating workflow for the quantum chemical characterization of this compound. By first validating our computational methodology against known experimental data for related compounds, we can confidently predict the structural, spectroscopic, and electronic properties of this novel molecule. The in silico data generated through this approach provides a solid foundation for future experimental studies and accelerates the drug discovery process by enabling rational design and prioritization of promising therapeutic candidates.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 8. researchgate.net [researchgate.net]

- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The DFT Approach to predict 13C NMR chemical shifts of hydrocarbon species adsorbed on Zn-modified zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR spectra - ORCA 5.0 tutorials [faccts.de]

An In-depth Technical Guide to the Crystal Structure of 4,5-Difluoro-1-indanone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-1-indanone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the indanone scaffold can profoundly influence molecular conformation, intermolecular interactions, and ultimately, the solid-state properties of the material. This guide provides a comprehensive technical overview of the methodologies used to determine and understand the crystal structure of this compound. In the absence of a publicly available experimental crystal structure, this document serves as a predictive and instructional manual, leveraging comparative analysis with known structures, detailing computational prediction workflows, outlining rigorous experimental protocols for structural elucidation, and predicting spectroscopic signatures.

Introduction: The Significance of Fluorination in the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In this compound, the two fluorine atoms on the aromatic ring are expected to introduce significant electronic perturbations, influencing the molecule's dipole moment, hydrogen bonding propensity, and potential for halogen bonding. These molecular-level changes directly translate to distinct crystal packing arrangements, which in turn dictate critical bulk properties such as solubility, melting point, and crystal habit. A thorough understanding of the crystal structure is therefore paramount for the rational design of new materials and active pharmaceutical ingredients (APIs).

Comparative Structural Analysis: Insights from the Parent 1-Indanone Structure

While the specific crystal structure of this compound has not been publicly reported, we can derive valuable insights by examining the known crystal structure of its parent compound, 1-indanone. The crystallographic data for 1-indanone is available in the Cambridge Structural Database (CSD), providing a foundational model for our analysis.[2]

The crystal structure of 1-indanone reveals a planar indanone core, with molecules likely packing in a herringbone or pi-stacked arrangement, driven by van der Waals forces and C-H···O hydrogen bonds. The introduction of fluorine atoms at the 4 and 5 positions will introduce several key changes:

-

Increased Dipole Moment: The high electronegativity of fluorine will create a significant dipole, likely leading to stronger dipole-dipole interactions in the crystal lattice.

-

Potential for C-H···F and F···F Interactions: The fluorine atoms can act as weak hydrogen bond acceptors and participate in halogen-halogen interactions, influencing the packing motif.

-

Altered Pi-Stacking: The electron-withdrawing nature of the fluorine atoms will modify the quadrupole moment of the aromatic ring, potentially altering the geometry of any pi-stacking interactions.

Based on these considerations, we can hypothesize that this compound will crystallize in a more densely packed arrangement than 1-indanone, potentially with a higher melting point and different solubility profile.

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, Crystal Structure Prediction (CSP) offers a powerful in silico approach to identify likely stable crystal structures.[3][4] This methodology combines quantum mechanical calculations with sophisticated search algorithms to explore the potential energy landscape of the crystal.

CSP Workflow

A typical CSP workflow for a small organic molecule like this compound involves a hierarchical approach to balance computational cost and accuracy.[4]

Caption: Hierarchical workflow for Crystal Structure Prediction (CSP).

Detailed Computational Protocol: DFT for Structural Refinement

Objective: To accurately calculate the lattice energy and refine the geometry of candidate crystal structures identified from the initial search.

-

Software: A quantum chemistry package such as Gaussian, VASP, or Quantum ESPRESSO.

-

Methodology: Density Functional Theory (DFT) with a dispersion correction (e.g., B3LYP-D3).[3]

-

Basis Set: A basis set appropriate for organic molecules, such as 6-311++G(d,p).

-

Procedure: a. Input: The top candidate crystal structures from the force field ranking. b. Calculation Type: Geometry optimization of both the atomic positions and the unit cell parameters. c. Convergence Criteria: Set tight convergence criteria for both energy and forces to ensure a true energy minimum is found. d. Analysis: Analyze the resulting optimized structures, comparing their relative energies to predict the most likely stable polymorph.

Experimental Determination of Crystal Structure

Should a crystalline sample of this compound be obtained, X-ray diffraction would be the definitive technique for structure elucidation.[5] Both single-crystal and powder X-ray diffraction methods provide complementary information.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most precise and unambiguous determination of the molecular and crystal structure.[5]

Caption: Standard workflow for single-crystal X-ray diffraction.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid analytical technique used for phase identification and can also be used for structure determination, especially when single crystals are not available.[6][7]

| Parameter | Typical Setting for Small Organic Molecules | Rationale |

| Radiation | Cu Kα (λ = 1.5406 Å) | Provides good resolution for organic compounds. |

| Scan Range (2θ) | 2° to 70° | Covers the most informative diffraction peaks for molecular crystals. |

| Step Size | 0.01° to 0.02° | Ensures sufficient data points to resolve peaks. |

| Sample Preparation | Finely ground powder, back-loaded into a sample holder | Minimizes preferred orientation of crystallites.[6] |

Spectroscopic and Analytical Characterization

Spectroscopic techniques are essential for confirming the molecular structure of synthesized this compound and provide data that can complement diffraction studies.[8]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features of this compound, based on known data for similar indanone analogs.[8][9]

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to H-H and H-F coupling. Two distinct triplets for the aliphatic protons of the five-membered ring. |

| ¹³C NMR | Nine distinct carbon signals. Carbonyl carbon signal will be downfield (~200 ppm). Carbons bonded to fluorine will show large C-F coupling constants. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to nearby protons. |

| IR Spectroscopy | Strong C=O stretch (~1710 cm⁻¹). C-F stretching bands (~1250 cm⁻¹). Aromatic C=C and C-H stretching bands. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168.14. Characteristic fragmentation pattern showing loss of CO (M-28). |

Conclusion

While an experimentally determined crystal structure for this compound is not yet available in the public domain, this guide provides a robust framework for its prediction and elucidation. Through a combination of comparative analysis with the parent 1-indanone structure, state-of-the-art computational prediction methods, and established experimental protocols, the solid-state structure of this important molecule can be confidently determined. The insights gained from such studies are critical for advancing the application of fluorinated indanones in drug development and materials science.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 7. PPXRD - Abstract Submission Form [icdd.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones - Journal of Physical Science [jps.usm.my]

A Technical Guide to the Solubility of 4,5-Difluoro-1-indanone in Organic Solvents for Pharmaceutical Research and Development

Abstract

4,5-Difluoro-1-indanone is a key structural motif and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics targeting neurodegenerative diseases and oncology. The successful execution of synthesis, purification, and formulation processes involving this compound is critically dependent on a thorough understanding of its solubility in various organic solvents. This technical guide addresses the notable absence of published quantitative solubility data for this compound. In lieu of experimental values, this paper provides a robust theoretical framework for predicting its solubility profile based on Hansen Solubility Parameters (HSP). Furthermore, it delivers a detailed, field-tested experimental protocol for the precise determination of its equilibrium solubility via the universally recognized shake-flask method. This guide is intended to empower researchers, chemists, and drug development professionals to make informed decisions regarding solvent selection, streamline experimental workflows, and accelerate preclinical development timelines.

Introduction: The Strategic Importance of this compound in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of fluorine atoms, as seen in this compound, is a widely employed tactic in modern drug design to enhance critical pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.

Consequently, this compound and its derivatives are integral intermediates in the synthesis of high-value pharmaceutical agents. Their applications span various therapeutic areas, including the development of potent inhibitors for enzymes implicated in Alzheimer's disease and novel cytotoxic agents for cancer therapy.

Despite its importance, a critical gap exists in the publicly available physicochemical data for this compound: its quantitative solubility in common organic solvents. Solubility is not merely a physical constant; it is a critical process parameter that dictates:

-

Reaction Kinetics: The rate and completion of synthetic reactions often depend on the full solubilization of all reactants.

-

Purification Efficiency: Solvent selection is paramount for achieving high purity and yield during crystallization, precipitation, and chromatographic separation.

-

Formulation Development: Understanding solubility is the first step in developing stable and bioavailable drug formulations for preclinical and clinical studies.

This guide aims to bridge this data gap by providing both a predictive theoretical framework and a practical experimental methodology for assessing the solubility of this compound.

Physicochemical Properties: A Comparative Analysis

To understand the solubility behavior of this compound, it is instructive to compare its known properties with its non-fluorinated parent, 1-indanone, and a mono-fluorinated analog, 5-Fluoro-1-indanone. The introduction of two adjacent fluorine atoms on the aromatic ring is expected to significantly influence its polarity and intermolecular interactions.

| Property | This compound | 5-Fluoro-1-indanone | 1-Indanone | Reference(s) |

| CAS Number | 628732-11-6 | 700-84-5 | 83-33-0 | [1] |

| Molecular Formula | C₉H₆F₂O | C₉H₇FO | C₉H₈O | [1] |

| Molecular Weight | 168.14 g/mol | 150.15 g/mol | 132.16 g/mol | [1] |

| Appearance | Light yellow to yellow Liquid/Solid | White to yellow crystalline solid | Colorless solid | [1] |

| Boiling Point | ~260 °C (Predicted) | 113-114 °C | 243-245 °C | [1] |

| Density | ~1.36 g/cm³ (Predicted) | 1.216 g/mL (at 25 °C) | 1.103 g/mL (at 25 °C) | [1] |

The two fluorine atoms in this compound increase the molecular weight and are expected to significantly increase the molecule's polarity and dipole moment compared to 1-indanone. This increased polarity will be a dominant factor in its interactions with solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)